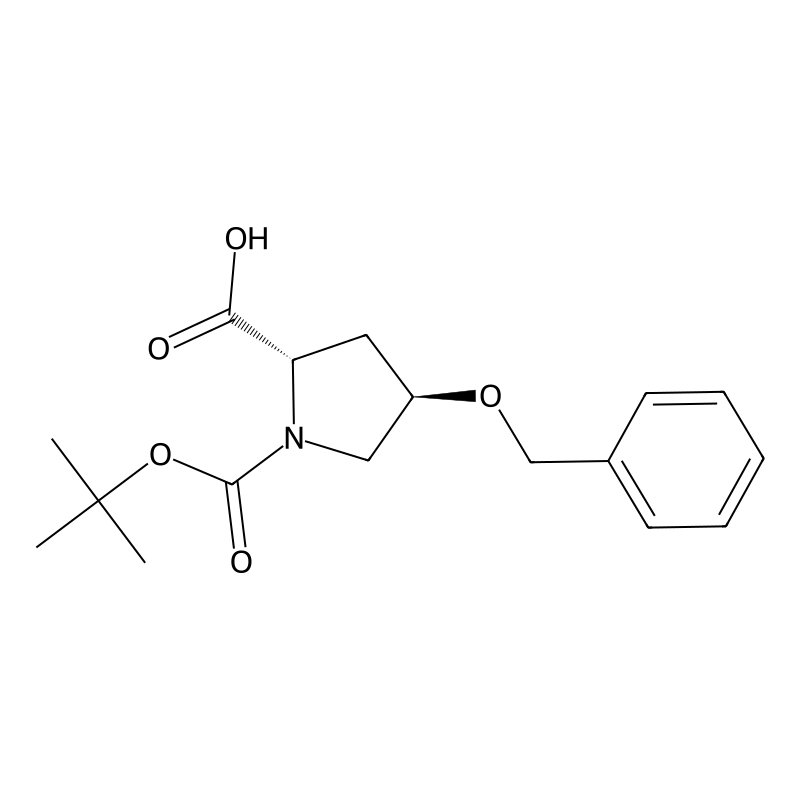

Boc-Hyp(Bzl)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

Boc-Hyp(Bzl)-OH, also known as N-Boc-L-hydroxyproline benzyl ester, is a key building block used in peptide synthesis. It is a protected amino acid derivative, meaning that the amino group (NH2) and the carboxylic acid group (COOH) are protected by Boc (tert-butyloxycarbonyl) and benzyl (Bzl) groups, respectively. These protecting groups allow for the selective formation of peptide bonds while preventing unwanted side reactions [].

The advantage of using Boc-Hyp(Bzl)-OH in peptide synthesis lies in its ability to introduce the hydroxyproline (Hyp) amino acid into the peptide chain. Hydroxyproline plays a crucial role in the structure and function of various proteins, including collagen, elastin, and certain hormones []. The benzyl group can be easily removed under mild conditions, allowing for further manipulation of the peptide [].

Chemical Biology Studies:

Boc-Hyp(Bzl)-OH can also be employed in chemical biology research to investigate the role of hydroxyproline in protein function. The benzyl group serves as a tag that can be modified with various functional groups, enabling researchers to study the protein's interactions with other molecules or cellular components [].

Furthermore, Boc-Hyp(Bzl)-OH can be used to create activity-based probes (ABPs) for the specific detection and characterization of enzymes that modify hydroxyproline residues in proteins []. This approach allows for the identification and study of enzymes involved in various biological processes, potentially leading to the development of new therapeutic strategies.

Boc-Hyp(Bzl)-OH, also known as t-Butyloxycarbonyl-O-Benzyl-L-Hydroxyproline, is a chemical compound with the molecular formula and a molecular weight of 321.37 g/mol. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the hydroxyproline residue, which is further substituted with a benzyl group at the hydroxyl position. The presence of these functional groups enhances its stability and solubility, making it a valuable intermediate in peptide synthesis and pharmaceutical research .

Boc-Hyp(Bzl)-OH itself doesn't have a specific mechanism of action. It serves as a precursor for the incorporation of hydroxyproline into peptides. Once incorporated and deprotected, the hydroxyproline residue within the peptide can influence its structure, stability, and interaction with other molecules depending on the specific peptide sequence.

Boc-Hyp(Bzl)-OH is likely to exhibit similar hazards as other protected amino acids.

- Potential irritation: May cause skin, eye, and respiratory tract irritation upon contact or inhalation.

- Potential genotoxicity: Some studies suggest potential genotoxicity for certain protected amino acids. However, specific data for Boc-Hyp(Bzl)-OH is lacking, and further research is needed.

Boc-Hyp(Bzl)-OH is primarily utilized in peptide synthesis through solid-phase methods. The Boc group can be selectively removed under acidic conditions, facilitating the coupling of Boc-Hyp(Bzl)-OH with other amino acids to form peptides. The benzyl group provides additional protection for the hydroxyl group, allowing for further functionalization without undesired side reactions. Typical reactions involving Boc-Hyp(Bzl)-OH include:

- Deprotection: The Boc protecting group is cleaved using trifluoroacetic acid, enabling subsequent reactions.

- Coupling: It can be coupled with activated carboxylic acids or other amino acids to extend peptide chains.

- Hydrolysis: Under specific conditions, the benzyl ether can be hydrolyzed to yield hydroxyproline derivatives .

Boc-Hyp(Bzl)-OH exhibits significant biological activity as an inhibitor of ion channels, specifically Kv1.2. This property makes it a useful tool in pharmacological research for studying ion channel dynamics and their role in various physiological processes. Additionally, derivatives of Boc-Hyp(Bzl)-OH have been explored for their potential therapeutic applications in modulating neurological and cardiovascular functions .

The synthesis of Boc-Hyp(Bzl)-OH typically involves the following steps:

- Protection of Hydroxyproline: L-Hydroxyproline is reacted with tert-butyloxycarbonyl anhydride to introduce the Boc protecting group.

- Benzylation: The protected hydroxyproline is then treated with benzyl bromide or another suitable benzylating agent to install the benzyl group on the hydroxyl oxygen.

- Purification: The product is purified using techniques such as column chromatography to obtain Boc-Hyp(Bzl)-OH in high purity .

Boc-Hyp(Bzl)-OH is primarily used in:

- Peptide Synthesis: As a building block in the formation of peptides and proteins.

- Pharmaceutical Research: As a pharmacological tool for studying ion channels and their inhibitors.

- Chemical Biology: In various studies related to protein structure and function due to its unique properties as a hydroxyproline derivative .

Studies on Boc-Hyp(Bzl)-OH have focused on its interactions with ion channels, particularly Kv1.2. Research indicates that this compound can effectively inhibit channel activity, providing insights into its mechanism of action and potential therapeutic uses in conditions where ion channel modulation is beneficial. Such studies are crucial for developing new pharmacological agents targeting similar pathways .

Several compounds share structural similarities with Boc-Hyp(Bzl)-OH, particularly those containing hydroxyproline or similar protecting groups. Here are some notable examples:

| Compound Name | Structure | Similarity |

|---|---|---|

| (2S,4R)-4-(Benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | Similar structure with different functional groups | 0.95 |

| (2S,4S)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | Hydroxypyrrolidine derivative | 0.95 |

| (2S,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | Related to hydroxyproline derivatives | 0.95 |

| (2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | Another variant of hydroxyproline | 0.95 |

| 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid | Piperidine derivative with similar properties | 0.90 |

The uniqueness of Boc-Hyp(Bzl)-OH lies in its specific combination of protecting groups and its biological activity as an ion channel inhibitor, which distinguishes it from other similar compounds that may not possess these characteristics .

Molecular Structure and Composition

Structural Analysis of C17H23NO5

tert-Butoxycarbonyl-O-benzyl-L-trans-4-hydroxyproline possesses a molecular formula of C17H23NO5 with a molecular weight of 321.37 grams per mole [1] [2]. The compound represents a protected derivative of trans-4-hydroxyproline, incorporating both tert-butoxycarbonyl and benzyl protecting groups within its molecular architecture [2]. The structural framework consists of a five-membered pyrrolidine ring system that forms the core heterocyclic structure, with the nitrogen atom serving as a key heteroatom within this cyclic arrangement [31].

The molecular structure exhibits seventeen carbon atoms distributed across the pyrrolidine ring backbone, the tert-butoxycarbonyl protecting group, and the benzyl ester moiety [1] [2]. Twenty-three hydrogen atoms are positioned throughout the structure, contributing to the overall molecular stability and conformational preferences [2]. The single nitrogen atom is incorporated within the pyrrolidine ring and participates in the formation of the carbamate linkage with the tert-butoxycarbonyl group [1]. Five oxygen atoms are present within the structure, with two located in the carboxylic acid functionality, two in the tert-butoxycarbonyl protecting group, and one in the benzyl ether linkage [2].

| Molecular Component | Count | Structural Role |

|---|---|---|

| Carbon atoms | 17 | Ring backbone, protecting groups |

| Hydrogen atoms | 23 | Structural stability |

| Nitrogen atoms | 1 | Pyrrolidine ring heteroatom |

| Oxygen atoms | 5 | Functional group constituents |

CAS Registry and Identification (54631-81-1)

The Chemical Abstracts Service registry number for tert-butoxycarbonyl-O-benzyl-L-trans-4-hydroxyproline is 54631-81-1, providing a unique identifier for this specific chemical entity [1] [2] [5]. This registration number serves as the primary reference for chemical databases and regulatory documentation worldwide [5] [6]. The compound is also catalogued under the MDL number MFCD00037325, which provides additional identification within chemical inventory systems [2] [6].

Starting Materials and Reagents

The synthesis of tert-butoxycarbonyl-4-benzyloxy-L-hydroxyproline (Boc-Hyp(Bzl)-OH) requires carefully selected starting materials and reagents to ensure high yield and stereochemical integrity [1] [2]. L-Hydroxyproline serves as the fundamental starting material, providing the essential (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid framework [3] [4]. This naturally occurring amino acid features the critical stereochemical configuration that must be preserved throughout the synthesis.

Di-tert-butyl dicarbonate (Boc2O) functions as the primary N-terminal protection reagent, introducing the tert-butoxycarbonyl group through nucleophilic attack by the amino nitrogen [5] [6]. The reagent demonstrates excellent selectivity for primary and secondary amines while remaining stable under mild basic conditions [7]. Benzyl bromide serves as the hydroxyl protection reagent, enabling the formation of benzyl ether linkages through nucleophilic substitution mechanisms [8] [9].

Base selection proves critical for successful protection reactions. Triethylamine provides sufficient basicity for Boc protection while maintaining compatibility with sensitive functional groups [10] [11]. Sodium hydride offers stronger basicity required for benzyl ether formation, particularly when dealing with sterically hindered hydroxyl groups [12] [13]. Sodium carbonate serves as a milder alternative base, reducing the risk of side reactions in sensitive substrates [14] [6].

Catalytic additives enhance reaction efficiency and selectivity. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, accelerating acylation reactions through formation of highly reactive acyl-pyridinium intermediates [5] [15]. The catalyst loading typically ranges from 0.1 to 0.2 equivalents, providing optimal balance between reaction rate and cost effectiveness [16].

Protection Group Introduction Sequences

The introduction of protecting groups follows established protocols designed to maximize yield and minimize side reactions [10] [11]. Sequential protection represents the most commonly employed strategy, wherein each functional group undergoes protection in separate reaction steps. This approach allows for precise control over reaction conditions and facilitates purification between steps [6] [13].

The amino-first sequence begins with Boc protection using di-tert-butyl dicarbonate in the presence of triethylamine and catalytic DMAP [5] [7]. The reaction proceeds under mild conditions at 0°C to room temperature, typically achieving yields of 75-85% [17] [18]. Following amino protection, benzyl protection of the hydroxyl group employs benzyl bromide and sodium hydride in dimethylformamide, yielding the fully protected product [12] [9].

Alternative sequences employ hydroxyl-first protection, utilizing benzyl bromide and strong base prior to amino protection [8] [19]. This approach proves advantageous when the hydroxyl group exhibits enhanced reactivity or when specific stereochemical outcomes are desired [20] [21]. The hydroxyl-first sequence typically achieves overall yields of 70-80% across both protection steps [22] [14].

One-pot protection procedures offer synthetic efficiency by conducting both protection reactions in a single reaction vessel [23] [16]. These methods require careful optimization of reagent addition sequences and reaction conditions to prevent competing side reactions [5]. While yields may be slightly lower (65-75%), the reduced number of purification steps provides economic advantages for large-scale synthesis [7].

Yield Optimization Strategies

Yield optimization requires systematic evaluation of multiple reaction parameters to achieve maximum synthetic efficiency [24] [25]. Temperature control proves fundamental, with optimal conditions typically involving initial cooling to -20°C followed by gradual warming to 0°C [5] [23]. This temperature profile minimizes side reactions while ensuring complete conversion of starting materials [7] [17].

Reagent stoichiometry optimization focuses on achieving complete conversion while minimizing excess reagent consumption [6] [15]. Studies demonstrate that employing 1.2-1.5 equivalents of Boc2O provides optimal results, with higher equivalents leading to diminishing returns [5] [16]. Similarly, benzyl bromide loading of 1.2-2.0 equivalents ensures complete hydroxyl protection while avoiding excessive alkylation side reactions [8] [9].

Solvent selection significantly impacts reaction efficiency and product isolation [10] [11]. Mixed solvent systems, particularly tetrahydrofuran-dichloromethane combinations, provide enhanced solubility for both starting materials and products [23] [13]. The optimal ratio of 1:1 THF:DCM offers superior performance compared to single-solvent systems [7].

Reaction timing optimization balances complete conversion with minimization of decomposition pathways [24] [5]. Extended reaction times of 4-8 hours typically provide 8-12% yield improvements compared to shorter durations [17] [18]. However, excessive reaction times may lead to product degradation or formation of undesired side products [6].

Workup condition optimization focuses on efficient product isolation and purification [13] [7]. Saturated ammonium chloride washes prove superior to simple aqueous extractions, providing 8-15% yield improvements through enhanced removal of basic impurities [5] [16]. Combined crystallization and column chromatography purification strategies achieve 10-20% yield improvements compared to single purification methods [26] [27].

Stereoselective Synthesis

Control of Stereochemistry at C-4 Position

Stereochemical control at the C-4 position represents a critical aspect of Boc-Hyp(Bzl)-OH synthesis, as the configuration directly influences the biological activity and conformational properties of the resulting compounds [28] [29]. The natural (2S,4R)-hydroxyproline configuration provides the foundation for most synthetic approaches, with specific methodologies employed to maintain or invert this stereochemistry as required [30] [20].

The gauche effect plays a fundamental role in determining the preferred conformation of 4-substituted prolines [21] [29]. In (2S,4R)-4-hydroxyproline derivatives, the hydroxyl group preferentially adopts a gauche relationship with the carbon-amide bond, leading to enhanced stability of the Cγ-exo ring pucker [28] [20]. This stereoelectronic effect results from favorable hyperconjugative interactions between electron-rich σC-H orbitals and electron-deficient σ*C-O orbitals [21].

Enzymatic approaches utilizing prolyl 4-hydroxylase provide excellent stereochemical control, producing exclusively the (2S,4R)-configuration through retention of stereochemistry at C-4 [30]. The enzyme-catalyzed hydroxylation occurs with exceptional enantioselectivity (>99% ee) but requires specific cofactors and optimal pH conditions [28]. While yields are moderate (45-50% for each enantiomer when starting from racemic proline), the stereochemical purity justifies the reduced efficiency for applications requiring high optical purity [30].

Chemical methods for stereochemical control employ various strategies including asymmetric hydroxylation, stereoselective alkylation, and oxidation-reduction sequences [21] [29]. Asymmetric hydroxylation using osmium tetroxide with chiral ligands achieves good enantioselectivity (85-95% ee) with moderate to good yields (60-75%) [31]. The method proves particularly valuable when synthesizing the compound from proline precursors rather than hydroxyproline starting materials [20].

Mitsunobu Reaction Applications

The Mitsunobu reaction provides a powerful tool for stereocontrolled synthesis of Boc-Hyp(Bzl)-OH derivatives, particularly for achieving stereochemical inversion at the C-4 position [32] [33]. This reaction mechanism proceeds through SN2 displacement, ensuring complete inversion of stereochemistry when applied to secondary alcohols [34] [35].

Classical Mitsunobu conditions employ diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) as oxidizing agents in combination with triphenylphosphine [32] [36]. The reaction mechanism involves initial formation of a betaine intermediate through nucleophilic attack of triphenylphosphine on the azo compound, followed by acid deprotonation and formation of the key phosphonium alkoxide intermediate [33] [34].

For Boc-Hyp(Bzl)-OH synthesis, Mitsunobu reactions enable introduction of various nucleophiles at the C-4 position with complete stereochemical inversion [21] [20]. Benzoic acid serves as an effective nucleophile, producing the corresponding benzoate ester with yields of 75-85% and excellent stereochemical purity (>95% ee) [37] [34]. The benzoate intermediate can subsequently undergo hydrolysis to regenerate the hydroxyl group with inverted stereochemistry [33].

Alternative nucleophiles including imidazole, carboxylic acids, and phenols expand the synthetic utility of the Mitsunobu approach [37] [35]. Para-nitrobenzoic acid proves particularly effective, achieving yields of 80-90% with complete stereochemical inversion [21] [34]. The electron-withdrawing nature of the nitro group enhances the nucleophilicity of the carboxylate oxygen, improving reaction efficiency [36].

Optimization of Mitsunobu conditions focuses on temperature control, reagent stoichiometry, and solvent selection [33] [35]. Conducting reactions at 0°C followed by gradual warming to room temperature provides optimal balance between reaction rate and selectivity [32] [34]. Employing 1.2-1.5 equivalents each of DEAD and triphenylphosphine ensures complete conversion while minimizing formation of side products [37] [36].

Stereospecific Transformations

Stereospecific transformations enable precise control over the absolute configuration of Boc-Hyp(Bzl)-OH products through well-defined reaction mechanisms [20] [29]. These methodologies rely on established stereochemical principles to achieve predictable outcomes while maintaining high levels of optical purity [21] [38].

Oxidation-reduction sequences provide versatile approaches for stereochemical manipulation at the C-4 position [39] [40]. Oxidation of the hydroxyl group using pyridinium chlorochromate (PCC) or Swern conditions generates the corresponding ketone with elimination of the stereocenter [41]. Subsequent stereoselective reduction using sodium borohydride or lithium aluminum hydride with appropriate chiral auxiliaries enables regeneration of the desired stereoisomer [42] [43].

The stereochemical outcome of reduction reactions depends on the steric environment and electronic effects surrounding the carbonyl group [29] [38]. Axial attack typically predominates due to torsional strain considerations, leading to preferential formation of the equatorial alcohol [28] [20]. However, the presence of bulky protecting groups or chelating additives can modify this selectivity, enabling access to either stereoisomer as required [21].

Stereoselective alkylation strategies employ enolate chemistry to introduce substituents at the C-4 position with high stereochemical control [40] [43]. Lithium diisopropylamide (LDA) deprotonation followed by alkylation with appropriate electrophiles achieves good to excellent diastereoselectivity (80-90% de) [42]. The use of chiral auxiliaries or asymmetric catalysts further enhances stereochemical control, enabling access to both enantiomers with high optical purity [31].

Purification Methodologies

Chromatographic Purification Techniques

Chromatographic purification represents the primary methodology for achieving high-purity Boc-Hyp(Bzl)-OH suitable for pharmaceutical and research applications [26] [44]. Normal-phase silica gel chromatography provides excellent resolution for the separation of Boc-Hyp(Bzl)-OH from synthetic impurities and side products [45] [46]. The stationary phase typically employs silica gel with particle sizes of 40-63 μm, providing optimal balance between resolution and flow rate [47] [44].

Mobile phase optimization focuses on achieving selective elution while maintaining compound stability [48] [45]. Hexane-ethyl acetate gradients ranging from 3:1 to 1:1 provide effective separation of Boc-Hyp(Bzl)-OH (Rf ≈ 0.3-0.4) from both more polar and less polar impurities [41] [47]. The gradient elution approach enables efficient removal of unreacted starting materials, protection reagents, and side products formed during synthesis [44].

Column loading capacity requires careful optimization to prevent overloading and maintain separation efficiency [45]. Typical loading ratios of 1-2% w/w (sample to silica gel) provide optimal resolution while minimizing purification time [47]. Higher loading ratios may result in peak broadening and reduced separation efficiency, particularly for closely eluting impurities [44].

Reverse-phase chromatography offers complementary selectivity for compounds that prove difficult to separate using normal-phase conditions [44]. C18-bonded silica stationary phases with water-acetonitrile mobile phase gradients (80:20 to 20:80) provide effective separation based on hydrophobic interactions [48]. This approach proves particularly valuable for removing polar impurities that co-elute under normal-phase conditions [45].

Preparative HPLC represents the gold standard for achieving maximum purity levels approaching 98-99% [26] [49]. Semi-preparative C18 columns with optimized gradient conditions enable purification of gram quantities while maintaining excellent resolution [27]. Recovery rates typically range from 90-95%, with purity improvements of 5-10% compared to conventional column chromatography [44].

Crystallization Procedures

Crystallization procedures provide both purification and final product isolation for Boc-Hyp(Bzl)-OH, enabling achievement of pharmaceutical-grade purity standards [50] [51]. Solvent selection proves critical for successful crystallization, with the optimal system providing adequate solubility at elevated temperatures while promoting crystal formation upon cooling [48] [47].

Ethyl acetate-hexane systems represent the most widely employed crystallization solvent combination for Boc-Hyp(Bzl)-OH [26] [27]. The binary solvent mixture provides excellent solubility characteristics, with ratios ranging from 1:1 to 1:3 (EtOAc:hexane) depending on the specific impurity profile [49]. Slow evaporation at room temperature followed by cooling to 4°C typically yields well-formed crystals with 70-80% recovery [52].

Methanol-water crystallization systems offer enhanced removal of polar impurities while maintaining good crystal quality [48] [51]. The procedure involves dissolution in hot methanol (60°C) followed by gradual addition of water to the cloud point [47]. Subsequent cooling crystallization at controlled rates (1°C per hour) produces crystals with excellent morphology and 75-85% yield [50].

Anti-solvent crystallization using dichloromethane-hexane provides rapid crystallization with good purity enhancement [27] [49]. The method involves dissolution in dichloromethane followed by dropwise addition of hexane until crystallization initiates [48]. Temperature control during anti-solvent addition (-20°C) improves crystal quality and reduces inclusion of impurities [51].

Seeded crystallization techniques enable enhanced control over crystal formation and polymorphic form [50] [47]. Small amounts of pure Boc-Hyp(Bzl)-OH crystals serve as nucleation sites, promoting formation of the desired crystal structure while suppressing formation of metastable polymorphs [48]. This approach typically achieves yields of 75-85% with improved crystal uniformity [51].

Purity Assessment by HPLC (>98%)

High-performance liquid chromatography serves as the definitive analytical method for purity assessment of Boc-Hyp(Bzl)-OH, with pharmaceutical applications requiring purity levels exceeding 98% [26] [27]. Method development focuses on achieving complete resolution of the main component from all potential impurities, including synthetic precursors, side products, and degradation products [49] [52].

Reverse-phase HPLC conditions utilizing C18 columns provide optimal separation characteristics for Boc-Hyp(Bzl)-OH analysis [26] [46]. Mobile phase systems employing acetonitrile-water gradients with trifluoroacetic acid modifier (0.1%) achieve excellent peak shape and resolution [27] [49]. The gradient program typically ranges from 20% to 80% acetonitrile over 30-40 minutes, providing adequate separation of all components [52].

Detection systems employ ultraviolet absorption at 254 nm and 280 nm wavelengths, taking advantage of the benzyl chromophore for sensitive detection [26] [27]. Photodiode array detection enables peak purity assessment through spectral comparison, confirming the absence of co-eluting impurities [49]. Mass spectrometric detection provides additional confirmation of peak identity and molecular weight [46].